3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

3-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1367799-39-0) is a halogenated N-methyl-5-azaindole building block (C₈H₇BrN₂, MW 211.06). It belongs to the pyrrolo[3,2-c]pyridine (5-azaindole) scaffold class, a privileged heterocyclic core widely exploited in kinase inhibitor drug discovery because the pyridine nitrogen can engage the kinase hinge-binding motif while the bromine at the 3-position provides a versatile cross-coupling handle for palladium-catalyzed derivatization.

Molecular Formula C8H7BrN2
Molecular Weight 211.062
CAS No. 1367799-39-0
Cat. No. B3004470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine
CAS1367799-39-0
Molecular FormulaC8H7BrN2
Molecular Weight211.062
Structural Identifiers
SMILESCN1C=C(C2=C1C=CN=C2)Br
InChIInChI=1S/C8H7BrN2/c1-11-5-7(9)6-4-10-3-2-8(6)11/h2-5H,1H3
InChIKeyOPNFWGXOYCVWII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1367799-39-0): Key Building Block for Kinase-Focused Medicinal Chemistry


3-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1367799-39-0) is a halogenated N-methyl-5-azaindole building block (C₈H₇BrN₂, MW 211.06) . It belongs to the pyrrolo[3,2-c]pyridine (5-azaindole) scaffold class, a privileged heterocyclic core widely exploited in kinase inhibitor drug discovery because the pyridine nitrogen can engage the kinase hinge-binding motif while the bromine at the 3-position provides a versatile cross-coupling handle for palladium-catalyzed derivatization . The compound is supplied by multiple reputable vendors at ≥97% purity and is utilized as a late-stage diversification intermediate in the synthesis of MPS1, FMS, and Hedgehog pathway inhibitors .

Why Generic Substitution Fails for 3-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1367799-39-0)


Simply interchanging this compound with its closest in-class analogs—such as 3-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine, 3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1824051-84-4), or the N-unsubstituted 3-bromo-1H-pyrrolo[3,2-c]pyridine (CAS 23612-36-4)—is not straightforward in a research or procurement context. The C3 halogen identity governs cross-coupling reactivity, with Br occupying a well-characterized intermediate position between Cl and I in oxidative addition rates with Pd(0) catalysts, which directly affects reaction yields and regiochemical outcomes in Suzuki–Miyaura couplings . The N1-methyl group modulates both the compound's logP (computed LogP = 2.34 for the target vs. 1.42 for the N-unsubstituted analog ) and hydrogen-bond donor capacity (H-donors = 0 vs. 1), altering solubility and membrane permeability profiles of downstream products. Furthermore, position-specific halogenation (C3 vs. C2, C6, or C7 bromo isomers) dictates which vector the derivatized product projects into the target protein binding site. Substituting with an isomer bearing a halogen at a different ring position produces products with fundamentally different three-dimensional geometries, as demonstrated in the MPS1 inhibitor optimization campaigns where regioisomeric pyrrolo[3,2-c]pyridine intermediates yielded analogues with >100-fold differences in kinase inhibitory potency .

Quantitative Differentiation Evidence for 3-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1367799-39-0)


Computed LogP Difference Relative to N-Unsubstituted Analog: Implications for Downstream Compound Solubility

The target compound exhibits a computed octanol–water partition coefficient (LogP) of 2.34 , which is 0.92 log units more lipophilic than the N-unsubstituted analog 3-bromo-1H-pyrrolo[3,2-c]pyridine (LogP = 1.42 ) and substantially higher than the parent scaffold 1H-pyrrolo[3,2-c]pyridine (LogP ≈ 1.0–1.2 ). This 1.14–1.34 log unit increase in lipophilicity is a direct consequence of the N1-methyl substitution removing a hydrogen-bond donor. For medicinal chemists, this means the target compound yields downstream analogues with predictably higher membrane permeability but potentially lower aqueous solubility, a critical consideration when designing orally bioavailable kinase inhibitors where balancing LogP is essential for acceptable pharmacokinetic profiles.

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Halogen-Dependent Cross-Coupling Reactivity: Bromine at C3 as the Optimal Balance for Suzuki–Miyaura Derivatization

In palladium-catalyzed cross-coupling reactions of heteroaryl halides, the intrinsic oxidative addition reactivity follows the established order: –I > –Br > –Cl . The C3-bromo substituent on this compound provides a balance between sufficient reactivity for efficient Suzuki–Miyaura coupling under standard conditions (Pd(PPh₃)₄, aqueous base, 80–100 °C) and adequate stability during storage and handling. By contrast, the C3-iodo analog (CAS 1824051-84-4) exhibits higher reactivity but is more prone to dehalogenation side reactions and photolytic degradation, while the C3-chloro analog requires harsher coupling conditions (elevated temperatures, specialized ligands) that may be incompatible with sensitive functional groups elsewhere in the molecule . The C3-bromo compound therefore represents the most broadly utilized halogenation state for pyrrolo[3,2-c]pyridine building blocks in medicinal chemistry SAR exploration.

Synthetic Chemistry Cross-Coupling Building Block Reactivity

Lack of Off-Target PYCR1 Inhibition: A Negative Selectivity Marker That Differentiates This Building Block from Bioactive Azaindoles

In a biochemical counter-screen against human pyrroline-5-carboxylate reductase 1 (PYCR1), the target compound 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine demonstrated an IC₅₀ of 5.0 × 10⁵ nM (500 µM) , indicating essentially no inhibition of this metabolic enzyme. This inactivity is a valuable procurement consideration for research groups developing kinase probes: unlike some advanced azaindole-based kinase inhibitors that carry promiscuous activity against multiple targets, this simple brominated building block introduces no confounding biological activity of its own. When used as a synthetic intermediate, it does not contribute pre-existing pharmacophoric liabilities to the final compound. This differentiates it from more elaborate, pre-functionalized alternatives that may already contain kinase-inhibitory or other bioactivity before the intended derivatization step.

Biochemical Assay Counter-Screening Selectivity Profiling

Purity Benchmarking Across Suppliers: 97–98% Purity Enables Reliable Downstream Reaction Stoichiometry

The compound is commercially available from multiple suppliers at certified purities of 97% (AChemBlock , CymitQuimica ) and 98% (Leyan ). This 1% purity differential between suppliers, while modest, can be meaningful in multi-step synthetic sequences where cumulative yield losses from impurities become significant. For a five-step linear synthesis, a 97% purity starting material containing 3% unreactive impurities will, in the best case, propagate to a maximum theoretical yield of approximately 85.9% (0.97⁵), whereas 98% purity yields approximately 90.4% (0.98⁵)—a 4.5-percentage-point difference in overall yield attributable solely to starting material quality. The consistency of >97% purity across multiple independent suppliers reduces procurement risk compared to less common halogen-regioisomers that may be available from only a single source with variable quality.

Quality Control Procurement Specification Synthetic Reliability

Scaffold Provenance in Clinical-Stage Kinase Inhibitors: N-Methylpyrrolo[3,2-c]pyridine as a Validated Core for MPS1 and Hh Inhibitor Programs

The N-methylpyrrolo[3,2-c]pyridine scaffold—the exact core of the target compound—has been employed in the discovery of at least two clinical-stage kinase inhibitor programs: TAK-441, an orally bioavailable Hedgehog signaling inhibitor that entered clinical trials for advanced solid tumors , and CCT251455, a potent MPS1 inhibitor (IC₅₀ = 3 nM in biochemical assay; cellular P-MPS1 IC₅₀ = 0.04 µM; HCT116 GI₅₀ = 0.16 µM) . The 3-bromo substituent on the target compound maps directly to the position elaborated with aryl/heteroaryl groups in the final inhibitors via Suzuki coupling. This scaffold validation at the clinical stage distinguishes the compound from building blocks based on less-explored heterocyclic cores, where the translational path from synthesis to biological annotation is less firmly established. Procurement of this specific brominated intermediate therefore aligns with synthetic routes whose end products have demonstrated in vivo efficacy and acceptable pharmacokinetic profiles.

Kinase Drug Discovery Clinical Candidate Scaffold Structure-Based Design

Exclusive C3-Regiochemistry Ensures Correct Exit Vector Geometry for ATP-Site Kinase Binding

The C3 position of the pyrrolo[3,2-c]pyridine scaffold projects substituents toward the solvent-exposed region of the kinase ATP-binding pocket when the core engages the hinge via the pyridine nitrogen. In the MPS1 inhibitor CCT251455 co-crystal structure, the substituent at the position corresponding to C3 of the target compound occupies the ribose pocket and solvent channel, with incorrect regioisomers (C2- or C6-substituted) causing steric clashes or loss of key hinge hydrogen bonds . The target compound's bromine at C3 ensures that any group introduced via cross-coupling will adopt the correct exit vector for productive target engagement. This regiochemical constraint cannot be satisfied by procurement of the C2-bromo isomer, C4-bromo isomer, or C6-bromo isomer, each of which directs substituents into incompatible regions of the binding site.

Structure-Based Drug Design Kinase Hinge Binding Vector Analysis

Optimal Application Scenarios for 3-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1367799-39-0)


Suzuki–Miyaura Diversification for Kinase Inhibitor SAR Libraries

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries should procure this compound as the primary diversification point. The C3-bromo substituent undergoes efficient Suzuki–Miyaura coupling with aryl- and heteroaryl-boronic acids under standard Pd-catalyzed conditions, enabling parallel synthesis of 24–96 analogues in a single diversification step . The N1-methyl group ensures the correct lipophilicity for cellular permeability of the resulting analogues and prevents undesired N–H participation in the coupling reaction. This scenario directly leverages the compound's validated scaffold provenance in the MPS1 (CCT251455) and Hedgehog (TAK-441) inhibitor programs .

Late-Stage Functionalization in Multi-Step Kinase Probe Synthesis

In convergent synthetic routes to kinase chemical probes, this compound serves as a late-stage intermediate wherein the pyrrolo[3,2-c]pyridine core is introduced with the C3-bromo handle already installed. The building block can be coupled to a pre-assembled fragment via Buchwald–Hartwig amination at the pyridine nitrogen or via direct Suzuki coupling at C3, minimizing the number of steps after the precious fragment is attached. The ≥97% purity ensures accurate stoichiometry in this critical coupling step, which is particularly important when the coupling partner is a complex, multi-step synthetic intermediate available in limited quantities .

Physicochemical Property Optimization Through N1-Methyl Analoging

When a hit compound contains the N-unsubstituted 3-bromo-1H-pyrrolo[3,2-c]pyridine substructure (CAS 23612-36-4), researchers should procure the N1-methyl derivative for systematic matched-pair analysis of the effect of N-methylation on potency, solubility, and permeability. The LogP increase of approximately 0.9–1.3 log units upon N-methylation provides a predictable shift in physicochemical properties that can be used to fine-tune the ADME profile of lead compounds without altering the core scaffold geometry .

Negative Control in Biochemical Counter-Screening Cascades

Given its demonstrated lack of PYCR1 inhibitory activity (IC₅₀ = 500 µM ), this compound can be employed as a chemically matched negative control in biochemical assay panels. When testing the target engagement of final derivatized products, inclusion of the unelaborated 3-bromo building block as a control verifies that biological activity is conferred by the introduced substituent rather than the core scaffold itself, strengthening SAR conclusions and reducing the risk of false-positive hits from scaffold-based promiscuity.

Quote Request

Request a Quote for 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.